

In-Depth Technical Guide: Synthesis and Characterization of 2-Phenoxypropanamide

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Compound of Interest

Compound Name: 2-Phenoxypropanamide

Cat. No.: B176874

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Abstract: This technical guide outlines the synthesis of **2-phenoxypropanamide**, a molecule of interest in medicinal chemistry and drug development. While specific experimental characterization data for **2-phenoxypropanamide** is not readily available in the current body of scientific literature, this document provides a comprehensive, proposed synthetic pathway. This includes detailed experimental protocols for the synthesis of the precursor, 2-phenoxypropionic acid, and its subsequent amidation. Furthermore, characterization data for the closely related compound, 2-phenoxyacetamide, is presented to offer a comparative analytical reference. All methodologies are detailed to facilitate laboratory replication, and key processes are visualized through workflow diagrams.

Proposed Synthesis of 2-Phenoxypropanamide

The proposed synthesis of **2-phenoxypropanamide** is a two-step process. The first step involves the synthesis of 2-phenoxypropionic acid via a Williamson ether synthesis. The second step is the amidation of the resulting carboxylic acid.

Step 1: Synthesis of 2-Phenoxypropionic Acid

This procedure involves the reaction of phenol with 2-bromopropionic acid in the presence of a base.

Experimental Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).
- **Addition of Phenol:** To this solution, add phenol (9.4 g, 0.1 mol).
- **Addition of 2-Bromopropionic Acid:** Slowly add 2-bromopropionic acid (15.3 g, 0.1 mol) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for 4 hours.
- **Work-up:** After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the product.
- **Isolation and Purification:** Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to yield pure 2-phenoxypropionic acid.

Step 2: Amidation of 2-Phenoxypropionic Acid

The conversion of 2-phenoxypropionic acid to **2-phenoxypropanamide** can be achieved via the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

- **Acyl Chloride Formation:** In a fume hood, suspend 2-phenoxypropionic acid (16.6 g, 0.1 mol) in an anhydrous solvent such as dichloromethane (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases. Add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature.
- **Reaction:** Gently reflux the mixture for 2 hours. The reaction can be monitored for the cessation of HCl and SO₂ evolution.
- **Removal of Excess Reagent:** After the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.
- **Amidation:** Dissolve the resulting crude 2-phenoxypropionyl chloride in an anhydrous solvent like diethyl ether (100 mL) and cool the solution in an ice bath. Bubble anhydrous ammonia

gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

- Isolation: A white precipitate of **2-phenoxypropanamide** will form. Collect the solid by filtration, wash with cold water and a small amount of cold diethyl ether to remove any unreacted starting material and byproducts.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure **2-phenoxypropanamide**.

Characterization Data

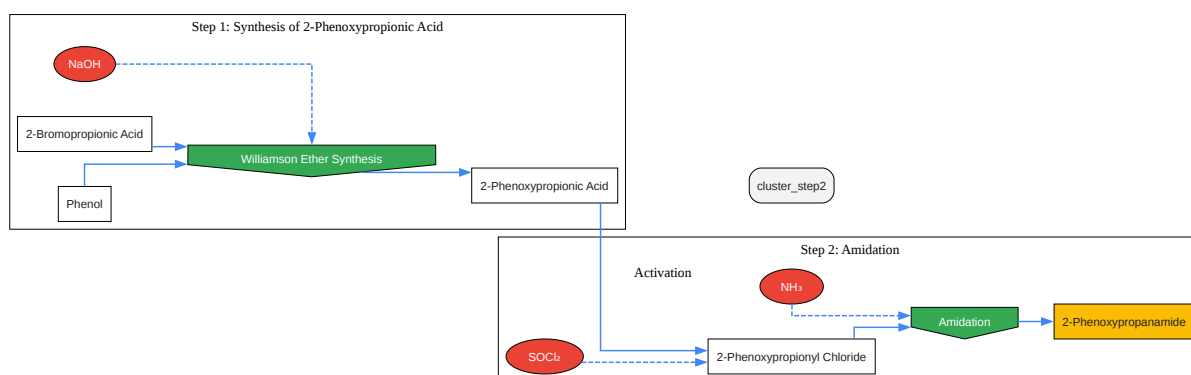
As previously stated, specific experimental characterization data for **2-phenoxypropanamide** is not available in the cited literature. For illustrative purposes, the characterization data for the structurally similar compound, 2-phenoxyacetamide, is provided below. It is crucial to note that these values are for a different molecule and should be used as a general reference only.

Table 1: Physicochemical and Spectroscopic Data for 2-Phenoxyacetamide

Property	Value
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol
Melting Point	98-101 °C
¹ H NMR (CDCl ₃ , ppm)	δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.50 (br s, 2H, NH ₂), 4.55 (s, 2H, OCH ₂)
¹³ C NMR (CDCl ₃ , ppm)	δ 171.5 (C=O), 157.8 (Ar-C-O), 129.5 (Ar-CH), 121.8 (Ar-CH), 114.8 (Ar-CH), 67.2 (OCH ₂)
IR (KBr, cm ⁻¹)	3380, 3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1600, 1495 (C=C aromatic stretch), 1240 (C-O stretch)
Mass Spectrum (m/z)	151 (M ⁺), 107, 94, 77, 65, 51

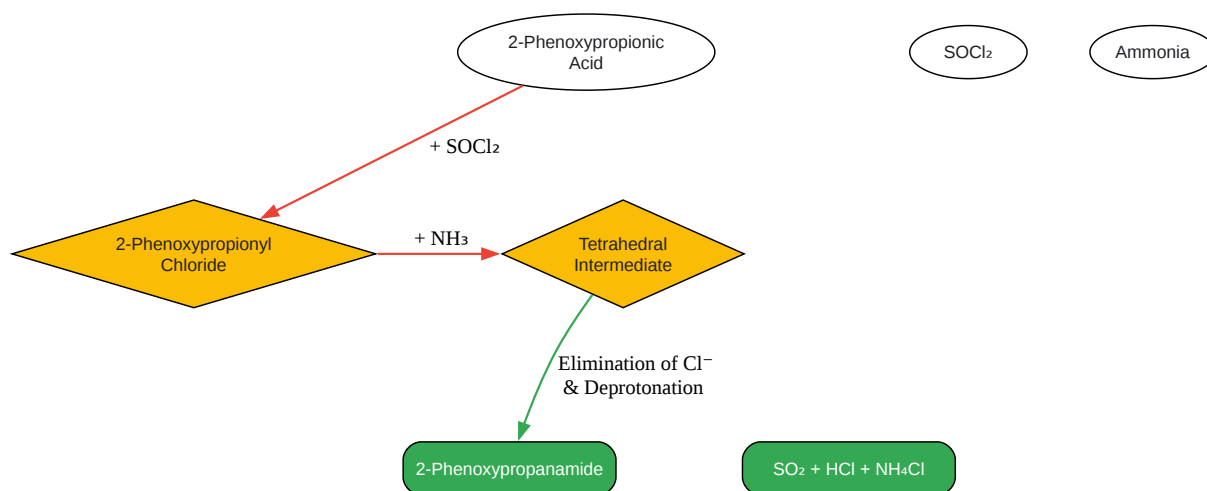
Visualizations

The following diagrams illustrate the proposed synthetic workflow and key chemical transformations.



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Caption: Overall synthetic workflow for **2-phenoxypropanamide**.



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Caption: Key chemical transformations in the amidation step.

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